4-Amino-2,6-dimethylpyrimidine

Thermochemistry Physical Chemistry Aromaticity

4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3) is the specific regioisomer essential for sulfisomidine synthesis, allenic nitrile reactions, and dual-functional osteogenic biomaterials. The 2-amino isomer cannot substitute; ensure experimental reproducibility by ordering this exact compound. Confirm analytical purity for your application.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 461-98-3
Cat. No. B018327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dimethylpyrimidine
CAS461-98-3
Synonyms2,6-Dimethyl-pyrimidin-4-ylamine
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N
InChIInChI=1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9)
InChIKeyBJJDXAFKCKSLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3): Core Scientific and Procurement Baseline


4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3), also known as cyanmethine, is a substituted aminopyrimidine with a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol [1]. It appears as a crystalline solid with a melting point of 184–186 °C and a boiling point of 254 °C . This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, notably as a key intermediate in the production of the sulfonamide antibacterial agent sulfisomidine (sulfaisodimidine) . Its intrinsic photoluminescence and ability to induce osteogenesis have also positioned it as a multifunctional biomaterial candidate in bone tissue engineering [2].

Why 4-Amino-2,6-dimethylpyrimidine Cannot Be Replaced by Its 2-Amino Isomer: A Procurement-Critical Distinction


Substituting 4-amino-2,6-dimethylpyrimidine with its structural isomer, 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7), or other in-class pyrimidines is not scientifically valid. The position of the amino group on the pyrimidine ring fundamentally alters the compound's thermochemical stability, electronic properties, and reactivity profile. These differences translate directly into divergent synthetic outcomes and biological activities [1]. For instance, the distinct regiochemistry leads to the formation of different heterocyclic scaffolds in reactions with allenic nitriles [2] and results in a measurable difference in the standard molar enthalpy of formation, indicative of altered aromatic stabilization [3]. Therefore, procurement must be compound-specific to ensure experimental reproducibility and desired performance.

Quantitative Differentiation Guide for 4-Amino-2,6-dimethylpyrimidine (461-98-3)


Higher Standard Molar Enthalpy of Formation vs. 2-Amino-4,6-dimethylpyrimidine

The thermochemical stability of 4-amino-2,6-dimethylpyrimidine is quantifiably distinct from its 2-amino isomer. Its standard molar enthalpy of formation in the gaseous phase is higher, reflecting differences in aromatic stabilization and resonance energy arising from the altered substitution pattern on the pyrimidine ring [1].

Thermochemistry Physical Chemistry Aromaticity

Divergent Regioselectivity in Heterocycle Synthesis with Allenic Nitriles

The position of the amino group dictates the outcome of reactions with allenic nitriles. 4-Amino-2,6-dimethylpyrimidine yields 2-imino-4-alkylpyrimido[1,6-a]pyrimidines, which subsequently hydrolyze to amides. In contrast, its 2-amino isomer yields a different set of products, 2-imino-4-alkylpyrimido[1,2-a]pyrimidines, which cleave to aldehydes [1]. This demonstrates a fundamental difference in synthetic utility.

Synthetic Chemistry Reaction Specificity Heterocyclic Chemistry

Distinct Spectroscopic Signature for Quality Control and Identification

Vibrational spectroscopy provides a clear, quantifiable method to distinguish between the 4-amino and 2-amino isomers. Detailed FTIR analysis has identified unique peaks for 4-amino-2,6-dimethylpyrimidine, including specific N-H stretching vibrations and new peaks in the fingerprint region (e.g., 515.2, 548.0, 572.3, 609.8, 626.7, 649.3, and 779.5 cm⁻¹) that are not present in the spectra of the 2-amino isomer [1][2].

Analytical Chemistry Spectroscopy Quality Control

Unique Multifunctional Biomaterial Capability: Intrinsic Fluorescence and Osteoinduction

When synthesized as a cyclo-trimer of acetonitrile, 4-amino-2,6-dimethylpyrimidine exhibits a unique combination of properties not shared by its close analogs. It demonstrates strong intrinsic photoluminescence, making it suitable for in vivo imaging, while simultaneously promoting osteogenesis in SaOS-2 cells by enhancing alkaline phosphatase activity, collagen type I, and osteocalcin expression [1]. This dual functionality as both an imaging agent and a therapeutic scaffold is a specific and quantifiable differentiator.

Biomaterials Tissue Engineering Fluorescence Imaging

Essential Intermediate for the Sulfonamide Drug Sulfisomidine

4-Amino-2,6-dimethylpyrimidine is the definitive starting material for synthesizing the short-acting sulfonamide antibacterial agent sulfisomidine (sulfaisodimidine). The synthesis involves a specific condensation with p-acetamidobenzenesulfonyl chloride (ASC), followed by hydrolysis [1]. This established industrial route underscores the compound's irreplaceable role in producing this particular active pharmaceutical ingredient (API).

Pharmaceutical Synthesis Medicinal Chemistry Antibacterial Agents

High-Value Application Scenarios for Procuring 4-Amino-2,6-dimethylpyrimidine


Synthesis of Pyrimido[1,6-a]pyrimidine-Derived Amides

This compound is the required precursor for generating specific amide products via reaction with allenic nitriles. This application scenario is directly supported by evidence showing a unique reaction pathway that is not accessible using the 2-amino isomer [1]. Researchers aiming to explore this class of heterocycles must procure this specific regioisomer.

Manufacturing and Research on the Sulfonamide API Sulfisomidine

As the key intermediate in the established synthetic route to sulfisomidine (sulfaisodimidine) , 4-amino-2,6-dimethylpyrimidine is essential for any industrial or academic work involving this short-acting antibacterial agent. Procuring this compound is a prerequisite for producing or studying this specific drug substance.

Development of Multifunctional Scaffolds for Bone Tissue Engineering

For projects requiring a biomaterial that combines intrinsic fluorescence for imaging with the ability to promote osteogenesis, 4-amino-2,6-dimethylpyrimidine (as its cyclo-trimer) is a unique and compelling candidate [2]. Its dual functionality offers a significant advantage over traditional materials in this niche application.

Quality Control and Analytical Method Development

The distinct FTIR spectral signature of 4-amino-2,6-dimethylpyrimidine [3] makes it a valuable reference standard for developing and validating analytical methods. These methods are crucial for identity testing, purity assessment, and distinguishing this compound from its isomer in complex mixtures or during process development.

Technical Documentation Hub

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